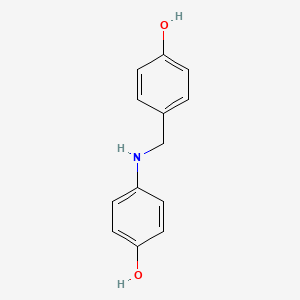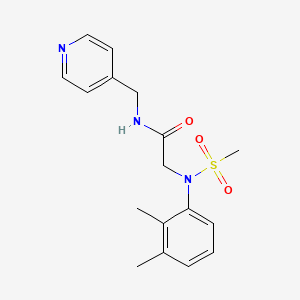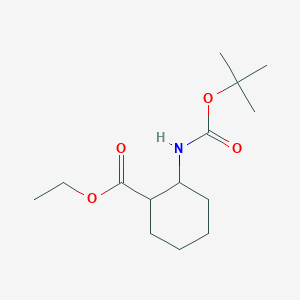
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate is an organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a 4-oxo group attached to the cinnoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate typically involves multiple steps
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent, such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the 4-oxo group to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
相似化合物的比较
Ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate can be compared with other cinnoline derivatives and related compounds:
4-Methylphenyl Cinnoline Derivatives: These compounds share the 4-methylphenyl group but may differ in other substituents, affecting their biological activity and chemical properties.
Cinnoline Esters: Similar esters with different alkyl groups can be compared to understand the influence of the ester group on the compound’s properties.
Cinnoline Ketones: Compounds with different ketone groups can be compared to study the impact of the ketone on reactivity and biological activity.
List of Similar Compounds
- 4-Methylphenyl Cinnoline-3-carboxylate
- Ethyl 4-oxocinnoline-3-carboxylate
- 4-Methylphenyl Cinnoline-4-oxo-3-carboxylate
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
属性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
ethyl 1-(4-methylphenyl)-4-oxocinnoline-3-carboxylate |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-18(22)16-17(21)14-6-4-5-7-15(14)20(19-16)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |
InChI 键 |
KRTWZUJPHODGKX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12497581.png)
![4-tert-butyl-2-[2-(diphenylphosphanyl)phenyl]-5,5-diphenyl-4H-1,3-oxazole](/img/structure/B12497582.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497595.png)



![ethyl 4-{[(4Z)-1-(4-methylphenyl)-2-thioxo-1,3-diazaspiro[4.4]non-4-ylidene]amino}benzoate](/img/structure/B12497621.png)

